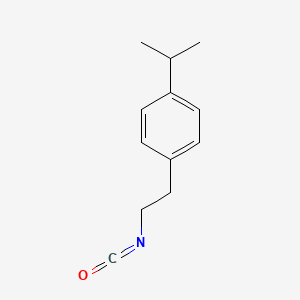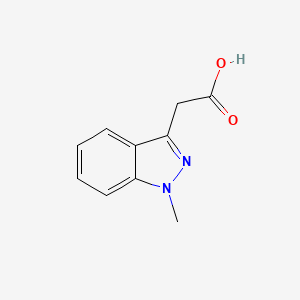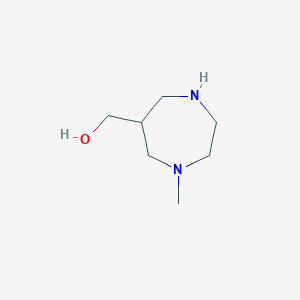
2,2-Dimethylazetidine
描述
2,2-Dimethylazetidine: is a four-membered nitrogen-containing heterocycle with the molecular formula C5H11N . It is a derivative of azetidine, characterized by the presence of two methyl groups at the 2-position. This compound is known for its significant ring strain, which imparts unique reactivity and stability compared to other azetidines .
作用机制
Target of Action
2,2-Dimethylazetidine, a type of lactam, is known to have antibacterial activity . The primary targets of this compound are likely bacterial cells, specifically the enzymes involved in cell wall synthesis. The lactam moiety is present in various natural and synthetic compounds that possess a broad spectrum of biological properties .
Mode of Action
It is known that lactams, such as this compound, interfere with the synthesis of the bacterial cell wall . This interference can lead to the weakening of the bacterial cell wall, causing the bacteria to become susceptible to osmotic pressure and eventually leading to cell death .
Biochemical Pathways
It is likely that it interferes with the synthesis of peptidoglycan, a key component of the bacterial cell wall . This interference could disrupt a variety of downstream effects, including cell division and growth .
Pharmacokinetics
It is known that the compound has a molecular weight of 8515 , which could influence its absorption and distribution within the body
Result of Action
The result of this compound’s action is the inhibition of bacterial growth due to the disruption of cell wall synthesis . This can lead to the death of the bacterial cells, thereby exerting its antibacterial effects .
准备方法
Synthetic Routes and Reaction Conditions
Alkylation of Primary Amines: One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols.
Cyclocondensation: Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium.
Industrial Production Methods: : Industrial production often involves the use of readily available starting materials and efficient catalytic systems to ensure high yields and purity. Specific details on large-scale production methods are less commonly disclosed in public literature.
化学反应分析
Types of Reactions
Oxidation: 2,2-Dimethylazetidine can undergo oxidation reactions, often leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions typically yield secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Conditions often involve the use of alkyl halides or sulfonates as electrophiles.
Major Products
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Various substituted azetidines depending on the electrophile used.
科学研究应用
2,2-Dimethylazetidine has a wide range of applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential in drug discovery, particularly in the development of novel therapeutic agents.
Polymer Chemistry: It is used in the synthesis of polyamines, which have applications in materials science, including the development of antibacterial and antimicrobial coatings.
Biological Research: Its derivatives are studied for their biological activities, including enzyme inhibition and receptor binding.
相似化合物的比较
Similar Compounds
Azetidine: The parent compound, lacking the two methyl groups, is less sterically hindered and exhibits different reactivity.
2,4-Dimethylazetidine: Another derivative with methyl groups at different positions, showing distinct chemical behavior.
N-Methylazetidine: A derivative with a methyl group on the nitrogen atom, affecting its nucleophilicity and stability.
Uniqueness: : 2,2-Dimethylazetidine is unique due to the specific positioning of its methyl groups, which significantly influences its chemical reactivity and physical properties. The increased steric hindrance and ring strain make it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
属性
IUPAC Name |
2,2-dimethylazetidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c1-5(2)3-4-6-5/h6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHMOBNDGBTCLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086266-55-8 | |
| Record name | 2,2-dimethylazetidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-Ethylphenyl)-2-[(trimethylsilyl)oxy]acetonitrile](/img/structure/B3375167.png)

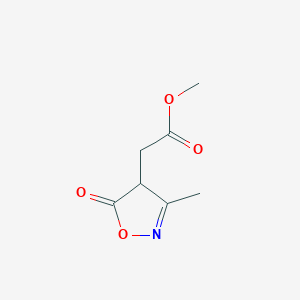
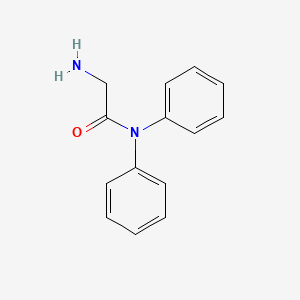

![3-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid](/img/structure/B3375198.png)
![3-[2-(4-fluorophenyl)-5-methoxy-1H-indol-3-yl]propanoic acid](/img/structure/B3375201.png)
